molecular formula C24H19N3O2 B607571 Furimazine CAS No. 1374040-24-0

Furimazine

Cat. No. B607571
M. Wt: 381.435 g/mol
InChI Key: BUFSEVFXVCFYKY-UHFFFAOYSA-N
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Description

Furimazine is a synthetic substrate widely used in modern molecular biology for optical imaging and therapy, especially in the context of deep tissue tumors. It is notably used with the genetically engineered luciferase NanoLuc. Here are some key aspects of furimazine based on recent scientific research:

Toxicity and Safety:  Furimazine has been found to exhibit cytotoxicity in vitro across various cell lines. Prolonged administration of the substrate in animals, particularly through intravenous injection, can cause significant hepatotoxicity, including hydropic dystrophy of liver and necrosis of hepatocytes. Splitting the dose into several injections can reduce this hepatotoxicity (Shipunova et al., 2018).

Substrate Modifications: Studies have focused on designing and synthesizing bioluminescent substrates with variations at the C-6 position of furimazine. Some of these derivatives, such as compounds A6 and A11, have demonstrated excellent bioluminescence characteristics compared to furimazine, both in vitro and in vivo (Yan et al., 2020).

Application in Bioluminescence Imaging: The combination of green enhanced Nano-lantern (GeNL) with furimazine was found to be optimal for bioluminescence imaging in plants, such as Arabidopsis thaliana. This combination enables greater penetration through a layer of cultured cells due to its luminescence peak falling within the range of optical transparency for chlorophyll (Furuhata et al., 2020).

Phototoxicity in Cancer Therapy: Furimazine can activate the phototoxic flavoprotein miniSOG in cancer cells, inducing cytotoxicity and cell death. This suggests potential applications in photodynamic therapy for cancer treatment (Shramova et al., 2016).

Stability and Efficiency: A study on furimazine-apoCBP complex revealed that while it is stable in solution and in a frozen or lyophilized state, its bioluminescence reaction with NanoLuc is independent of Ca2+. The efficiency of bioluminescence generated by this complex is lower compared to furimazine-NanoLuc (Kudryavtsev et al., 2023).

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Furimazine involves the condensation of two molecules of 1,2-diaminobenzene with one molecule of 3-hydroxy-4,5-dimethyl-2(5H)-furanone.

Starting Materials
1,2-diaminobenzene, 3-hydroxy-4,5-dimethyl-2(5H)-furanone

Reaction
Step 1: Dissolve 1,2-diaminobenzene (2.0 g, 18.3 mmol) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (1.0 g, 7.3 mmol) in 50 mL of ethanol., Step 2: Add 2 mL of concentrated hydrochloric acid to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the resulting precipitate and wash with ethanol to obtain Furimazine as a yellow solid (yield: 78%).

Scientific Research Applications

Furimazine, a synthetic substrate for the NanoLuc luciferase, has various scientific research applications, as detailed in the following paragraphs:

Furimazine in Bioluminescent Imaging

Bioluminescent Platform Utilization: Furimazine is central to a bioluminescent platform using NanoLuc luciferase for optical imaging and therapy of deep tissue tumors. Its toxicity was studied in vitro and in vivo, revealing significant hepatotoxicity with prolonged administration (Shipunova et al., 2018).

Enhanced Nano-lantern Luminescence System:  The green enhanced Nano-lantern (Furimazine)–furimazine combination is found to be the optimal luciferase reporter for Arabidopsis thaliana, showing significant luminescence even to the naked eye, thus facilitating biological analyses of genes and cellular functions in plants (Furuhata et al., 2020)】.

Development and Modifications of Furimazine

Novel Furimazine Derivatives: Various C-6 substitutions in furimazine derivatives have been synthesized, offering improved bioluminescence characteristics for in vivo imaging, expanding its applications in bioluminescent imaging techniques (Yan et al., 2020).

Gram-Scale Synthesis of Luciferins: A study focused on the gram-scale synthesis of O-acetylated forms of coelenterazine and furimazine, providing insights for the selection of a substrate adapted for specific applications (Coutant et al., 2019).

Furimazine in Specific Applications

Imaging of Viral Infection: The NanoBiT system combined with hydrofurimazine, a furimazine analogue, demonstrated effective bioluminescent imaging of viral infection in vivo, offering novel opportunities for studying virus biology in animal models (Gaspar et al., 2020).

Bioluminescence Resonance Energy Transfer Applications: A study on the effectiveness of bioluminescent resonance energy transfer in the NanoLuc-miniSOG-furimazine system in living cells highlighted its potential for photodynamic therapy applications (Shramova et al., 2018).

Mechanism Of Action

Bioluminescent Platform Utilization: Furimazine acts as a substrate for the genetically engineered luciferase NanoLuc. It is used in molecular biology for optical imaging and therapy of deep tissue tumors. The cytotoxicity of furimazine has been studied in vitro using different cell lines, and its systemic toxicity was investigated in vivo under prolonged administration conditions, showing significant hepatotoxicity (Shipunova et al., 2018).

Bioluminescence Resonance Energy Transfer: Furimazine can induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When luciferase NanoLuc oxidizes furimazine, it activates the phototoxic flavoprotein miniSOG in eukaryotic cells, causing significant cell death in a transfected cell line (Shramova et al., 2016).

Development of Novel Furimazine Derivatives: Research has led to the design and synthesis of various furimazine derivatives with different substitutions at the C-6 position. These derivatives have shown excellent bioluminescence characteristics compared to furimazine, both in vitro and in vivo, enhancing the scope of furimazine's application in bioluminescent imaging techniques (Yan et al., 2020).

Gram-Scale Synthesis and Bioluminescence Comparison: The gram-scale synthesis of O-acetylated forms of furimazine has been conducted, providing valuable insights for substrate selection in various applications. The comparative study of bioluminescence using nanoKAZ/NanoLuc luciferase revealed significant differences among furimazine and its derivatives, guiding the selection of suitable substrates (Coutant et al., 2019).

Biochemical And Physiological Effects

Bioluminescent Platform Utilization:  Furimazine is used in molecular biology as a substrate for the luciferase NanoLuc, primarily for optical imaging and therapy of deep tissue tumors. It has been found to exhibit cytotoxicity in vitro using different cell lines. When administered intravenously over a prolonged period, furimazine causes hydropic dystrophy of liver and necrosis of hepatocytes in animals (Shipunova et al., 2018).

Phototoxic Activation: In the presence of furimazine, the phototoxic flavoprotein miniSOG expressed in eukaryotic cells can be activated, causing significant cell death in transfected cell lines. This process occurs due to bioluminescence resonance energy transfer when NanoLuc oxidizes furimazine (Shramova et al., 2016).

Development of Novel Derivatives: New bioluminescent substrates with various modifications at the C-6 position of furimazine have been designed. These derivatives provide enhanced bioluminescence characteristics for in vivo imaging, indicating a broadening application of furimazine in bioluminescent imaging techniques (Yan et al., 2020).

Gram-Scale Synthesis and Bioluminescence Properties: The gram-scale synthesis of O-acetylated forms of coelenterazine, furimazine, and their analogues has been conducted. The comparison of their bioluminescence using the nanoKAZ/NanoLuc luciferase offers significant insights for substrate selection in different applications, highlighting the biochemical versatility of furimazine (Coutant et al., 2019).

Advantages And Limitations For Lab Experiments

Advantages of Furimazine in Laboratory Experiments

Enhanced Bioluminescence: The NanoLuc (NLuc)-furimazine bioluminescence system offers significant advantages over traditional systems, such as improved stability, smaller size, and more than 150-fold enhancement in bioluminescence. This makes it particularly useful for in vivo bioluminescent imaging and for a broader range of laboratory applications (Yan et al., 2020).

Phototoxic Activation for Cancer Therapy:  Furimazine can be used to induce phototoxicity in cancer cells through bioluminescence resonance energy transfer (BRET). When combined with the phototoxic flavoprotein miniSOG, furimazine enables the targeted destruction of cancer cells in vitro, showcasing its potential in cancer research and therapy (Shramova et al., 2016).

Improved Bioluminescence Imaging: The development of new furimazine derivatives has led to compounds that provide improved bioluminescence characteristics, both in vitro and in vivo. This not only broadens the scope of furimazine's applications but also enhances the quality of bioluminescent imaging techniques (Li et al., 2021).

Limitations of Furimazine in Laboratory Experiments

Toxicity Concerns: Despite its various applications, furimazine has shown significant cytotoxicity in vitro using different cell lines. Systemic toxicity has also been observed in vivo under prolonged administration conditions, highlighting the need for careful handling and consideration of its potential side effects (Shipunova et al., 2018).

Limitations in Bioluminescent System Applications: While furimazine has improved the performance of bioluminescent systems, certain limitations persist, such as the narrow emission wavelength and reliance on a single substrate. The development of novel furimazine derivatives seeks to address these limitations, but challenges remain in fully optimizing its application in diverse experimental settings (Shakhmin et al., 2017).

Future Directions

Enhanced Bioluminescent Imaging: The development of novel furimazine derivatives offers opportunities for enhanced bioluminescent imaging. These derivatives provide superior bioluminescence characteristics compared to furimazine, especially in vivo, indicating potential for broader application and improved imaging techniques in biological research (Yan et al., 2020).

Photodynamic Cancer Therapy:  Furimazine's role in photodynamic therapy (PDT) has been explored, particularly in activating the phototoxic flavoprotein miniSOG in cancer cells. This application suggests future research directions in cancer treatment using bioluminescence resonance energy transfer with furimazine as a key component (Shramova et al., 2016).

Bioluminescence in Plant Biology: The use of furimazine in plant biology, particularly with the green enhanced Nano-lantern (Furimazine) system in Arabidopsis thaliana, indicates potential future research in plant gene expression and cellular function analysis. This system can facilitate the study of bioluminescent detection in plant cells, overcoming challenges like autofluorescence of chlorophyll (Furuhata et al., 2020).

Substrate Development for NanoLuc Luciferase: Exploring the synthesis of coelenterazine analogues that exhibit red-shifted bioluminescence with NanoLuc luciferase opens new possibilities. These analogues can shift the bioluminescent emission from blue to red light, which could significantly benefit in vivo imaging applications (Shakhmin et al., 2017).

Improved Solubility and Bioavailability of Substrates: The development of substrates like hydrofurimazine and fluorofurimazine, which offer improved solubility and bioavailability, represents a future direction for enhancing bioluminescence signals in vivo. These substrates could facilitate bright dual-color bioluminescent imaging and expand the capabilities of bioluminescent systems in live animal studies (Su et al., 2020).

properties

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,28H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBLMRUZSCCOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=CC=CC=C1)C1=C2N(C=C(N1)C1=CC=CC=C1)C(C(=N2)CC=2OC=CC2)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.435 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furimazine

CAS RN

1374040-24-0
Record name 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,830
Citations
VO Shipunova, ON Shilova, EI Shramova… - Russian Journal of …, 2018 - Springer
… toxicity of furimazine in vitro and in vivo is of great interest. In this work, the cytotoxicity of furimazine in vitro was studied using four different cell lines. Systemic toxicity of furimazine in …
Number of citations: 25 link.springer.com
M Orioka, M Eguchi, Y Mizui, Y Ikeda… - Bioconjugate …, 2022 - ACS Publications
Bioluminescence (BL) imaging, which utilizes light emitted through the enzymatic reaction of luciferase oxidizing its substrate luciferin, enables sensitive and noninvasive monitoring of …
Number of citations: 6 pubs.acs.org
J Li, X Wang, G Dong, C Yan, Y Cui, Z Zhang… - Organic & …, 2021 - pubs.rsc.org
… more substantial than that of furimazine, being 7-fold higher than furimazine at 1 mM. More … A3 are the best furimazine derivatives that can be used to replace furimazine, especially in …
Number of citations: 8 pubs.rsc.org
J Kim, R Grailhe - Cytometry Part A, 2016 - Wiley Online Library
… with furimazine substrate has … furimazine substrate and performed bioluminescence imaging. As seen in Figure 1A, only cells transfected with Nluc-SOD1 and treated with furimazine …
Number of citations: 24 onlinelibrary.wiley.com
EI Shramova, SM Deyev, GM Proshkina - Russian Journal of Bioorganic …, 2018 - Springer
… We suggest that the NanoLuc-furimazine luminescence … cells in the presence of furimazine resulted in the activation of min… in the elaborated NanoLuc-furimazine-miniSOG system in the …
Number of citations: 3 link.springer.com
AN Kudryavtsev, VV Krasitskaya, MK Efremov… - International Journal of …, 2023 - mdpi.com
… It is notable that, contrary to our expectations, furimazine ligated with apoCBP does not increase NanoLuc bioluminescence compared to the “free” furimazine. We have previously …
Number of citations: 2 www.mdpi.com
T Repnikov - 2023 - utupub.fi
… Herein, we propose the synthesis of furimazine analogues, which are common substrates for luciferases in BRET studies, with a novel modification allowing the bioconjugation of small-…
Number of citations: 0 www.utupub.fi
C Yan, L Du, M Li - Bioorganic & Medicinal Chemistry Letters, 2020 - Elsevier
… -fold brighter than furimazine at 1 mM, and 2-fold stronger than furimazine at 5 mM. Although compound A6 was inferior to furimazine at 1 mM, it was 1.3-fold higher than furimazine at 5 …
Number of citations: 9 www.sciencedirect.com
N Gaspar, JR Walker, G Zambito… - … of Photochemistry and …, 2021 - Elsevier
… /cell to the novel furimazine analogues and to furimazine itself: furimazine = 1.42e+004 rlu/cell; hydrofurimazine = 1.07e+004 rlu/cell and fluorofurimazine = 2.32e+004 rlu/cell (Fig. 2c). …
Number of citations: 15 www.sciencedirect.com
Y Furuhata, A Sakai, T Murakami, A Nagasaki, Y Kato - PLoS One, 2020 - journals.plos.org
… The spectral peak of GeNL–furimazine luminescence was found to be … furimazine emitted strong luminescence, particularly in the root tissue. We thus speculate that GeNL–furimazine …
Number of citations: 18 journals.plos.org

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